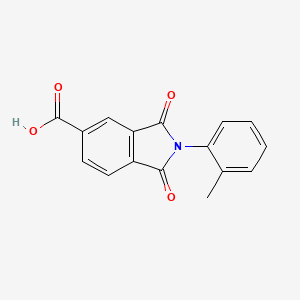

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

説明

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 110768-31-5) is a substituted isoindole derivative characterized by a 1,3-dioxo core and an o-tolyl (2-methylphenyl) substituent at the 2-position. Its molecular formula is C₁₅H₁₁NO₄, with a molecular weight of 269.26 g/mol and a purity of 95% . This compound is frequently used as a precursor in pharmaceutical and materials chemistry due to its versatile carboxylic acid functionality, which allows for further derivatization .

特性

IUPAC Name |

2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16(20)21)8-12(11)15(17)19/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDRNJOUTFCUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method uses isopropanol (IPA) and water as solvents at reflux temperature, with silica-supported niobium (SiO2-tpy-Nb) as a catalyst. This method yields the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学的研究の応用

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications, including:

作用機序

The mechanism of action of 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

類似化合物との比較

Electronic and Steric Effects

- The methyl group also donates electron density via hyperconjugation, slightly altering electronic properties .

- Allyl Derivative : The allyl substituent (C₃H₅) is less bulky, increasing reactivity but reducing stability. It may enhance solubility in organic solvents .

- Hydroxyethyl Derivative : The -CH₂CH₂OH group introduces polarity, improving aqueous solubility. However, the hydroxyl group may lead to oxidative instability or esterification under acidic conditions .

生物活性

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS Number: 110768-31-5) is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C16H11NO4

- Molecular Weight : 281.26 g/mol

- Structural Representation : The compound features a fused isoindole structure with dioxo and carboxylic acid functionalities, which are crucial for its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition.

Inhibition of Heparanase

Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit potent inhibitory effects on heparanase, an enzyme implicated in tumor metastasis and angiogenesis. For instance:

- IC50 Values : Some derivatives show IC50 values ranging from 200 to 500 nM against heparanase, indicating significant potency in inhibiting this enzyme's activity .

Anti-Angiogenic Effects

The compound has also demonstrated anti-angiogenic properties. By inhibiting heparanase, it may reduce the formation of new blood vessels that tumors require for growth and metastasis. This property positions it as a potential therapeutic agent in cancer treatment .

Case Study 1: Heparanase Inhibition

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of isoindole carboxylic acids. The findings highlighted:

- Selectivity : Many compounds exhibited over 100-fold selectivity for heparanase compared to human beta-glucuronidase.

- Mechanism : The inhibition mechanism involves binding to the active site of heparanase, preventing its interaction with substrate glycosaminoglycans .

Case Study 2: Anti-Cancer Properties

In another study focusing on the anti-cancer potential of isoindole derivatives:

- Cell Line Studies : The compound was tested against several cancer cell lines, showing significant cytotoxicity.

- Apoptosis Induction : Mechanistic studies revealed that it induced apoptosis in cancer cells through oxidative stress pathways .

Data Table: Biological Activities of this compound

Q & A

Q. Methodological Considerations :

- Reagent Selection : Use o-tolylamine for the amine component and phthalic anhydride as the electrophile.

- Optimization : Adjust reaction time (typically 12-24 hours) and temperature (80-100°C) to balance yield and purity.

- Purification : Employ gradient elution in silica gel chromatography (e.g., ethyl acetate/hexane mixtures) to isolate the product.

How can researchers characterize the structural integrity of this compound?

Basic Research Question

Standard characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm the isoindole scaffold, aromatic protons, and carboxylic acid group.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H] peak at m/z 284.1).

Advanced Consideration :

Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize the carboxylic proton and avoid solvent interference .

What biological activities are associated with this compound, and how are they evaluated?

Basic Research Question

Reported activities include:

- Heparanase Inhibition : IC values of 200–500 nM in enzymatic assays using recombinant heparanase .

- Anti-Angiogenic Effects : Inhibition of endothelial cell migration (tested via Boyden chamber assays) and tube formation (matrigel-based assays) .

- Cytotoxicity : IC values comparable to doxorubicin in MTT assays against breast (MCF-7) and lung (A549) cancer cell lines .

Advanced Research Question :

Designing SAR Studies :

Modify the o-tolyl group or carboxylic acid moiety to explore effects on bioactivity. For example:

- Replace the o-tolyl group with substituted phenyl rings to assess steric/electronic impacts on heparanase inhibition.

- Esterify the carboxylic acid to improve membrane permeability for in vivo studies.

How can researchers optimize reaction yields for derivatives of this compound?

Advanced Research Question

Case Study : Organotin(IV) carboxylate synthesis (e.g., Xiao et al., 2013):

- Reaction Conditions : Use stoichiometric SnCl in dry THF under nitrogen to prevent hydrolysis.

- Yield Optimization : Achieve >70% yield by refluxing for 48 hours and precipitating the product with cold ether .

Data Contradiction Analysis :

Lower yields in scaled-up reactions may result from inadequate mixing or heat dissipation. Use continuous flow reactors for improved scalability .

What advanced applications exist for this compound in materials science?

Advanced Research Question

- Supramolecular Chemistry : The isoindole core facilitates guest inclusion with cyclic imides (e.g., Singh & Baruah, 2013). Methodology:

- Co-crystallize the compound with β-cyclodextrin in aqueous ethanol.

- Analyze host-guest interactions via X-ray diffraction and DSC .

- Polymer Precursors : Use as a monomer in enzyme-catalyzed synthesis of biobased furan carboxylic acids (e.g., Jia et al., 2019).

How should researchers address discrepancies in antioxidant activity data?

Advanced Research Question

Example : Prabakaran et al. (2021) observed variability in DPPH radical scavenging assays.

- Troubleshooting :

- Standardize solvent systems (e.g., use DMSO with <0.1% water).

- Control light exposure to prevent photodegradation of chalcone derivatives .

- Validation : Cross-validate results with ORAC (oxygen radical absorbance capacity) assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。